molecular formula C19H21N3OS B15103540 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B15103540
M. Wt: 339.5 g/mol
InChI Key: HCKYFMGOGHUUTC-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of cyclohexyl, phenyl, thiazolyl, and pyrrol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.

    Cyclohexyl Group Introduction: Using cyclohexylamine or a similar reagent.

    Pyrrol Ring Construction: Through cyclization reactions involving appropriate precursors.

    Imino Group Addition: Using reagents like imines or amines under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. Generally, it might involve:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
  • 1-cyclohexyl-5-imino-4-(4-ethyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Uniqueness

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H21N3OS/c20-18-17(16(23)11-22(18)14-9-5-2-6-10-14)19-21-15(12-24-19)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,20,23H,2,5-6,9-11H2

InChI Key

HCKYFMGOGHUUTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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